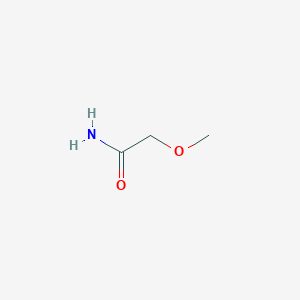

2-Methoxyacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91483. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEZLAATISORQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167569 | |

| Record name | Acetamide, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16332-06-2 | |

| Record name | Acetamide, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016332062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16332-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-Acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxyacetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxyacetamide (CAS No. 16332-06-2), a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. This document moves beyond a simple recitation of properties to offer insights into its chemical behavior, synthesis, and safe handling, grounded in established scientific principles.

Core Molecular and Physical Characteristics

This compound is a simple yet functionally rich organic compound, possessing both an ether and a primary amide group. This unique combination dictates its physical and chemical properties, making it a subject of interest for various chemical transformations.

Structural and Identification Parameters

The fundamental identity of this compound is established by its unique CAS number and its structural formula, which are indispensable for regulatory compliance and accurate experimental design.

| Property | Value | Source(s) |

| CAS Number | 16332-06-2 | [1] |

| Molecular Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | MTEZLAATISORQK-UHFFFAOYSA-N | [1] |

| SMILES | COCC(=O)N | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in different environments, from reaction solvents to biological systems. The data presented below includes both experimentally determined and computationally predicted values, offering a holistic view.

| Property | Value | Source(s) |

| Melting Point | 96 °C | [1] |

| Boiling Point (Calculated) | 466.98 K (193.83 °C) | [2] |

| Water Solubility (Calculated) | log10WS: -0.90 | [2] |

| Octanol/Water Partition Coefficient (Calculated) | logPoct/wat: 0.168 | [2] |

Synthesis and Spectroscopic Characterization

A reproducible synthesis and thorough characterization are the cornerstones of reliable chemical research. This section outlines a general synthetic approach and the expected spectroscopic signatures of this compound.

Synthetic Pathway

While various methods exist for the synthesis of amides, a common and straightforward approach for preparing this compound involves the ammonolysis of methyl methoxyacetate. This reaction is typically carried out by treating the ester with an excess of ammonia in a suitable solvent.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Ammonolysis of Methyl Methoxyacetate

-

Reaction Setup: In a pressure-resistant vessel, dissolve methyl methoxyacetate (1.0 eq) in a suitable solvent such as methanol.

-

Ammonia Addition: Cool the solution to 0°C and carefully bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol until saturation.

-

Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the excess ammonia in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and purity assessment of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for the amide and ether functional groups. Key absorptions are expected around 3350-3180 cm⁻¹ (N-H stretching of the primary amide), 1650 cm⁻¹ (C=O stretching, Amide I band), and 1100 cm⁻¹ (C-O-C stretching of the ether).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (-OCH₃) at approximately 3.4 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the ether and carbonyl groups at around 3.9 ppm, and a broad singlet for the amide protons (-NH₂) which may appear over a range of 5.5-7.5 ppm depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the methoxy carbon (-OCH₃) around 59 ppm, another for the methylene carbon (-CH₂-) at approximately 72 ppm, and a signal for the carbonyl carbon (-C=O) in the range of 170-175 ppm.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 89. Fragmentation patterns would likely include the loss of the amide group and cleavage at the ether linkage.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for introducing the methoxyacetamide moiety into more complex molecules. This structural motif is of interest in medicinal chemistry due to its potential to engage in hydrogen bonding and its favorable physicochemical properties.

Chemical Reactivity

The amide functionality can undergo hydrolysis under acidic or basic conditions, though it is generally more stable than an ester. The nitrogen atom can be alkylated or acylated under appropriate conditions. The ether linkage is relatively stable but can be cleaved by strong acids like HBr or HI.

Caption: Reactivity profile of this compound.

Role in Medicinal Chemistry

While direct therapeutic applications of this compound are not established, its derivatives are explored in drug discovery. The methoxyacetamide scaffold can be found in various investigational compounds where it may serve as a bioisostere for other functional groups, contribute to improved solubility, or provide a key interaction point with a biological target. For instance, phenoxy acetamide derivatives have been investigated for a range of pharmacological activities.[3] The incorporation of the methoxyacetamide group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

A thorough understanding of the potential hazards and proper handling procedures is paramount when working with any chemical substance.

Hazard Identification

This compound is classified as a substance that causes serious eye irritation.[4]

-

GHS Classification: Eye Irritation, Category 2A.[4]

-

Hazard Statement (H319): Causes serious eye irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes.

-

Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a valuable and versatile chemical entity for research and development. Its well-defined properties, accessible synthesis, and the potential of its derivatives in medicinal chemistry underscore its importance. Adherence to rigorous safety protocols is essential to ensure its responsible and effective use in the laboratory. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their research endeavors.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxyacetamide

This guide provides a comprehensive overview of the primary synthetic routes to 2-methoxyacetamide, a valuable building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these transformations, offers detailed experimental protocols, and provides a comparative analysis to aid in methodological selection.

Introduction

This compound[1][2], with the molecular formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol [2], is a primary amide featuring a methoxy group on the alpha-carbon. Its utility spans various applications in organic synthesis, including its role as an intermediate in the preparation of more complex molecules. The selection of an appropriate synthetic strategy for this compound is contingent upon factors such as scale, available starting materials, and desired purity. This guide will explore the two most prevalent and practical methods for its synthesis: the ammonolysis of methyl methoxyacetate and the acylation of ammonia with 2-methoxyacetyl chloride.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis and handling.

| Property | Value | Reference |

| CAS Number | 16332-06-2 | [1][2] |

| Molecular Formula | C₃H₇NO₂ | [1][2] |

| Molecular Weight | 89.09 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 96-99 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents |

Safety Information: this compound is classified as a hazardous substance. It is known to cause serious eye irritation[2]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies: A Comparative Analysis

The two principal methods for the synthesis of this compound are the ammonolysis of an ester and the acylation of ammonia with an acyl chloride. Each approach presents distinct advantages and disadvantages.

| Feature | Ammonolysis of Methyl Methoxyacetate | Acylation with 2-Methoxyacetyl Chloride |

| Starting Materials | Methyl methoxyacetate, Ammonia | 2-Methoxyacetyl chloride, Ammonia |

| Reactivity | Moderate | High, often vigorous |

| Byproducts | Methanol | Ammonium chloride |

| Yield | Generally good | Typically high |

| Cost | Potentially lower cost starting materials | Acyl chloride may be more expensive |

| Safety | Requires pressure and/or elevated temperatures | Highly exothermic, requires careful temperature control |

| Scalability | Well-suited for large-scale production | Can be challenging to scale due to exothermicity |

Method 1: Ammonolysis of Methyl Methoxyacetate

This method involves the direct reaction of methyl methoxyacetate with ammonia to form this compound and methanol. The reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile.

Reaction Scheme:

Mechanistic Insights

The ammonolysis of an ester proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The carbonyl double bond is subsequently reformed by the elimination of a methoxide ion, which then deprotonates the newly formed amide to yield this compound and methanol.

Caption: Ammonolysis of Methyl Methoxyacetate.

Detailed Experimental Protocol

Materials:

-

Methyl methoxyacetate

-

Concentrated aqueous ammonia (28-30%) or anhydrous ammonia in methanol

-

A high-pressure reaction vessel (e.g., a Parr autoclave)

Procedure:

-

Charge the high-pressure reactor with methyl methoxyacetate.

-

Cool the reactor in an ice bath and cautiously add a stoichiometric excess of concentrated aqueous ammonia or a solution of anhydrous ammonia in methanol.

-

Seal the reactor and heat it to a temperature between 100-150°C. The internal pressure will increase significantly.

-

Maintain the reaction at this temperature with stirring for 4-8 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.

-

After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess ammonia in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess water under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or toluene.

Optimization and Troubleshooting:

-

Low Conversion: Increase the reaction temperature or time. Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the product.

-

Side Reactions: At higher temperatures, hydrolysis of the ester or the product amide can occur if excess water is present. Using anhydrous ammonia in methanol can mitigate this.

Method 2: Acylation of Ammonia with 2-Methoxyacetyl Chloride

This is a highly efficient method for the synthesis of this compound, leveraging the high reactivity of the acyl chloride. The reaction is typically rapid and exothermic.

Reaction Scheme:

Mechanistic Insights

The reaction between an acyl chloride and ammonia is a classic nucleophilic addition-elimination reaction.[4][5][6] The highly electrophilic carbonyl carbon of 2-methoxyacetyl chloride is readily attacked by the nucleophilic ammonia. This leads to a tetrahedral intermediate, which then collapses, expelling a chloride ion and reforming the carbonyl double bond. A second equivalent of ammonia acts as a base to neutralize the hydrogen chloride formed, resulting in the formation of ammonium chloride.[5]

Caption: Acylation of Ammonia.

Detailed Experimental Protocol

Materials:

-

2-Methoxyacetyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

An appropriate organic solvent (e.g., dichloromethane, diethyl ether)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a stoichiometric excess of concentrated aqueous ammonia and cool the flask in an ice-salt bath to 0-5°C.

-

Dissolve the 2-methoxyacetyl chloride in an equal volume of a suitable organic solvent.

-

Add the 2-methoxyacetyl chloride solution dropwise to the cold, vigorously stirred ammonia solution, ensuring the temperature does not rise above 10°C. The reaction is highly exothermic.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for another 1-2 hours.

-

Separate the organic layer. Extract the aqueous layer with two portions of the organic solvent.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization.

Optimization and Troubleshooting:

-

Exotherm Control: Slow, dropwise addition of the acyl chloride and efficient cooling are critical to prevent side reactions and ensure safety.

-

Low Yield: Ensure that a sufficient excess of ammonia is used to act as both the nucleophile and the acid scavenger. Inadequate stirring can lead to localized "hot spots" and reduced yield.

-

Product Purity: The primary byproduct, ammonium chloride, is insoluble in most organic solvents and can be removed by filtration or washing with water.

Product Characterization: Spectroscopic Analysis

Confirmation of the successful synthesis of this compound is achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet corresponding to the three protons of the methoxy group (CH₃O-).

-

A singlet for the two protons of the methylene group (-OCH₂CO-).

-

A broad singlet for the two protons of the amide group (-CONH₂). The chemical shift of the amide protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit three signals:

-

A signal for the methoxy carbon (CH₃O-).

-

A signal for the methylene carbon (-OCH₂CO-).

-

A signal for the carbonyl carbon (-CONH₂).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present[1]:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.

-

C=O Stretching (Amide I band): A strong absorption around 1650 cm⁻¹.

-

N-H Bending (Amide II band): An absorption around 1600 cm⁻¹.

-

C-O Stretching: A strong band in the region of 1100-1000 cm⁻¹ for the ether linkage.

Mass Spectrometry (MS)

Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 89. Common fragmentation patterns for amides include the loss of the amino group and cleavage of the C-C bond adjacent to the carbonyl group[7].

Conclusion

The synthesis of this compound can be effectively achieved through either the ammonolysis of methyl methoxyacetate or the acylation of ammonia with 2-methoxyacetyl chloride. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations. The ammonolysis route is generally preferred for larger-scale industrial production due to its better heat management and potentially lower cost of starting materials. The acyl chloride method, while highly efficient, requires more stringent control of the reaction conditions due to its exothermic nature but is an excellent choice for laboratory-scale synthesis. Careful execution of the detailed protocols provided in this guide, coupled with a solid understanding of the underlying reaction mechanisms, will enable the successful and safe synthesis of high-purity this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

2-Methoxyacetamide chemical structure and analysis

An In-depth Technical Guide to 2-Methoxyacetamide: Structure, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 16332-06-2), a versatile organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthetic routes, and detailed analytical methodologies. The focus is on providing practical, field-proven insights and robust, self-validating protocols.

Core Identity and Physicochemical Characteristics

This compound is an organic compound classified as a primary amide and an ether.[1] Its structure consists of an acetamide backbone with a methoxy group attached to the alpha-carbon.[1] This arrangement of functional groups dictates its chemical properties and reactivity.

Chemical Structure

The fundamental structure of this compound is depicted below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyacetamide

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A Versatile Building Block

2-Methoxyacetamide (CAS No. 16332-06-2) is an organic compound that is gaining traction as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which combines a primary amide with a methoxy ether functional group, offers a unique combination of hydrogen bonding capabilities and lipophilicity. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols for its characterization, and insights into its reactivity and potential applications, particularly for professionals in drug development.[3][4]

Molecular and Physicochemical Profile

This compound is a simple yet functionally rich small molecule. Its fundamental structure is comprised of an acetamide backbone with a methoxy group substitution at the alpha-carbon.[2]

// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,0.866!"]; N1 [label="N", pos="-0.5,0.866!"]; C2 [label="C", pos="0,-1!"]; O2 [label="O", pos="0.866,-1.5!"]; C3 [label="C", pos="1.732,-2!"];

// Hydrogen nodes H1_N1 [label="H", pos="-0.8, 1.4!"]; H2_N1 [label="H", pos="-1.2, 0.5!"]; H1_C2 [label="H", pos="-0.5, -1.5!"]; H2_C2 [label="H", pos="0.5, -1.5!"]; H1_C3 [label="H", pos="1.432, -2.5!"]; H2_C3 [label="H", pos="2.232, -1.7!"]; H3_C3 [label="H", pos="2.032, -2.5!"];

// Bonds C1 -- O1 [label=""]; C1 -- N1 [label=""]; C1 -- C2 [label=""]; C2 -- O2 [label=""]; O2 -- C3 [label=""]; N1 -- H1_N1 [label=""]; N1 -- H2_N1 [label=""]; C2 -- H1_C2 [label=""]; C2 -- H2_C2 [label=""]; C3 -- H1_C3 [label=""]; C3 -- H2_C3 [label=""]; C3 -- H3_C3 [label=""]; } Caption: 2D Chemical Structure of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 16332-06-2 | [5] |

| Molecular Formula | C₃H₇NO₂ | [5] |

| Molecular Weight | 89.09 g/mol | [1] |

| Monoisotopic Mass | 89.047678466 Da | [5] |

| SMILES | COCC(=O)N | [5] |

| InChIKey | MTEZLAATISORQK-UHFFFAOYSA-N | [6] |

Table 2: Physical and Computed Properties

| Property | Value | Method | Source(s) |

| Melting Point | 96 °C | Experimental | [6] |

| Boiling Point | 466.98 K (193.83 °C) | Calculated (Joback Method) | [7] |

| Topological Polar Surface Area | 52.3 Ų | Computed | [5] |

| logP (Octanol/Water Partition Coefficient) | 0.168 | Calculated (Crippen Method) | [7] |

| Water Solubility (log₁₀WS) | -0.90 (mol/L) | Calculated (Crippen Method) | [7] |

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following section details the expected spectroscopic data and provides standardized protocols for their acquisition.

Infrared (IR) Spectroscopy

As a primary amide, this compound exhibits characteristic IR absorption bands. The presence of two N-H stretching peaks is a key indicator of the primary amide group.

Expected IR Absorption Bands:

-

N-H Stretching: A pair of peaks between 3370 and 3170 cm⁻¹ due to symmetric and asymmetric stretching of the -NH₂ group.[8]

-

C=O Stretching (Amide I band): A strong absorption band between 1680 and 1630 cm⁻¹.[8][9]

-

N-H Bending (Amide II band): A peak in the range of 1650 to 1620 cm⁻¹.[8][9]

-

C-O Stretching: An absorption band corresponding to the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The ATR-FTIR approach is recommended for its minimal sample preparation and high reproducibility.[10]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a lint-free tissue dampened with ethanol.[10]

-

Background Spectrum: Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.[10]

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete contact.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 64 scans to ensure a good signal-to-noise ratio.[10]

-

Data Processing: The acquired spectrum should be converted to absorbance mode for analysis.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.[12]

Expected ¹H NMR Signals:

-

A singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

A singlet corresponding to the two protons of the methylene (-CH₂-) group adjacent to the methoxy and carbonyl groups.

-

A broad singlet corresponding to the two protons of the amide (-NH₂) group.

Expected ¹³C NMR Signals:

-

A signal for the carbon of the methoxy (-OCH₃) group.

-

A signal for the carbon of the methylene (-CH₂-) group.

-

A signal for the carbonyl (C=O) carbon.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Filter the solution through a pipette with a glass wool plug to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field homogeneity should be optimized by shimming.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Physical State and Thermal Properties

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For this compound, a sharp melting point range is expected for a pure sample.

Experimental Protocol: Capillary Melting Point Determination

This standard method provides accurate and reproducible results.[13]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13] Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[14]

-

Initial Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.[14]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[14] Place the capillary tube in the heating block.

-

Heating Rate: Heat at a medium rate until the temperature is about 10-15°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[15]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[13]

Reactivity and Stability

Chemical Reactivity:

The reactivity of this compound is dictated by its amide and ether functional groups.

-

Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield methoxyacetic acid and ammonia. The nitrogen atom is generally not nucleophilic due to the resonance with the carbonyl group.

-

Ether Group: The methoxy group is relatively stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

α-Carbon: The methylene protons adjacent to the carbonyl group may exhibit some acidity and could potentially be involved in enolate formation under strong basic conditions.

Stability and Storage:

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16] Information from suppliers suggests it is stable under normal conditions.[16]

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively detailed in publicly available literature, its structural motifs are present in various bioactive molecules. Acetamide derivatives are widely explored in medicinal chemistry for their potential as:

-

Enzyme Inhibitors: The acetamide group can act as a hydrogen bond donor and acceptor, making it a valuable pharmacophore for interacting with enzyme active sites. For instance, acetamide derivatives have been investigated as COX-II inhibitors for anti-inflammatory applications.[4]

-

Scaffolds for Synthesis: As a bifunctional molecule, this compound serves as a useful starting material for the synthesis of more complex molecules and libraries of compounds for screening.[1][17] Its derivatives have been synthesized and evaluated for various therapeutic targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[5]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust or fumes.

-

Wash hands thoroughly after handling.[16]

Conclusion

This compound is a valuable chemical entity with a well-defined set of physical and chemical properties. Its straightforward structure, combined with the presence of key functional groups, makes it an important tool for researchers in organic synthesis and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for the confident handling, characterization, and application of this compound in a research and development setting.

References

- 1. 16332-06-2 | this compound - Moldb [moldb.com]

- 2. benchchem.com [benchchem.com]

- 3. Multi-Step Synthesis, Characterization and Bioevaluation of Novel 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Analogues | Scilit [scilit.com]

- 4. archivepp.com [archivepp.com]

- 5. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. omicsonline.org [omicsonline.org]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thinksrs.com [thinksrs.com]

- 16. fishersci.com [fishersci.com]

- 17. CAS 5806-90-6: N-Methoxyacetamide | CymitQuimica [cymitquimica.com]

2-Methoxyacetamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the mechanism of action of this compound. While seemingly an inert compound, its biological activity is profound and mediated entirely through its primary metabolite, Methoxyacetic Acid (MAA) . This document elucidates the metabolic activation pathway and delves into the multi-pronged molecular assault orchestrated by MAA. The core mechanisms involve direct inhibition of mitochondrial function, disruption of central energy metabolism via inhibition of key glycolytic enzymes, and epigenetic modulation through the inhibition of histone deacetylases (HDACs). These actions culminate in the well-documented reproductive and developmental toxicities associated with exposure to its parent compounds. We will explore the causality behind these effects and provide validated experimental protocols for their investigation.

Introduction: The Pro-Toxicant Nature of this compound

This compound itself is not the primary effector molecule. Its mechanism of action is critically dependent on its in vivo conversion to Methoxyacetic Acid (MAA).[1] This metabolic transformation is the lynchpin of its toxicity. Parent compounds, such as the industrial solvent ethylene glycol monomethyl ether (EGME), also exert their toxic effects through this same metabolic pathway, ultimately producing MAA as the proximate toxicant.[1][2][3] Understanding this conversion is fundamental to appreciating the subsequent cellular and molecular events. MAA is a potent human xenobiotic metabolite, recognized for inducing apoptosis and possessing antineoplastic properties, while also being a significant reproductive toxicant.[4][5]

Part 1: Metabolic Activation to Methoxyacetic Acid (MAA)

The toxicity of compounds like this compound and its precursor, 2-methoxyethanol (EGME), is not direct but requires metabolic activation. The process begins with the rapid oxidation of 2-methoxyethanol by alcohol dehydrogenases to form an intermediate, which is then further metabolized to Methoxyacetic Acid (MAA).[1][5] This conversion is efficient and is the critical initiating step for all subsequent toxicity.

Caption: Metabolic conversion of precursors to the active toxicant, Methoxyacetic Acid (MAA).

Part 2: The Multifaceted Molecular Mechanisms of Methoxyacetic Acid (MAA)

Once formed, MAA initiates a cascade of cytotoxic events by targeting fundamental cellular processes. Its mechanism is not singular but rather a combination of disruptive actions on energy metabolism and epigenetic regulation.

Inhibition of Mitochondrial Function

A primary and potent effect of MAA is the disruption of mitochondrial respiration. Tissues with high rates of metabolism and cell division, such as testicular and embryonic tissues, are particularly vulnerable to this mode of action.[2]

-

Inhibition of State 3 Respiration: MAA directly inhibits the State 3 succinate oxidation rate in mitochondria.[6] This indicates an impairment of the electron transport chain's ability to utilize substrates for ATP production, effectively starving the cell of energy.

-

Reduced Respiratory Control Ratio (RCR): The RCR, a key indicator of mitochondrial health and coupling, is significantly decreased by MAA.[2] This points to damage and inefficiency in the energy-transducing inner mitochondrial membrane.

-

Cytochrome c Oxidase Inhibition: MAA has been shown to inhibit cytochrome c oxidase activity, a critical terminal enzyme complex in the electron transport chain.[2]

These combined effects lead to a profound bioenergetic crisis within the cell, triggering downstream apoptotic pathways and contributing significantly to the observed toxicity.

Disruption of Glycolysis

MAA further cripples cellular energy production by targeting glycolysis, the central pathway for glucose metabolism. The primary target within this pathway is a critical enzyme responsible for a key energy-yielding step.

-

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): MAA is a known inhibitor of GAPDH.[7][8] This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step that generates NADH.[9] Inhibition of GAPDH creates a bottleneck in glycolysis, reducing the overall flux and diminishing ATP and NADH production.[8] This exacerbates the energy deficit initiated by mitochondrial dysfunction.

Epigenetic Alterations: Histone Deacetylase (HDAC) Inhibition

Beyond its effects on metabolism, MAA functions as an inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[10] This action places MAA in the category of epigenetic modulators.

-

Mechanism: By inhibiting HDACs, MAA prevents the removal of acetyl groups from histone proteins. This leads to a state of hyperacetylation.[10]

-

Consequences: Increased histone acetylation alters chromatin structure, making it more accessible to transcription factors. This results in widespread changes in gene expression. This mechanism is directly linked to MAA's ability to induce growth arrest and apoptosis, which explains its anti-cancer properties and its role in causing spermatocyte death.[10]

The diagram below illustrates how these three distinct mechanisms converge to induce cellular damage and apoptosis, providing a logical framework for the observed reproductive toxicity.

Caption: Convergent mechanisms of Methoxyacetic Acid (MAA) leading to cellular apoptosis.

Part 3: Experimental Protocols for Mechanistic Investigation

To validate and quantify the effects of this compound (via its metabolite, MAA), a series of robust cell-based assays are required. The following protocols provide a self-validating system for assessing cytotoxicity and specific enzymatic inhibition.

Protocol 1: LDH Assay for Quantifying Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of cytotoxicity.[11]

Principle: LDH released into the cell culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of color is proportional to the number of damaged cells.[11]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Methoxyacetic Acid (MAA) and a vehicle control (e.g., culture medium). Include a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 30 minutes before the assay.

-

Supernatant Collection: After the incubation period (e.g., 24, 48 hours), centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mix (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.

-

Incubation & Measurement: Incubate the plate in the dark at room temperature for 20-30 minutes. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.

Protocol 2: GAPDH Activity Assay

This protocol directly measures the inhibitory effect of MAA on a key glycolytic enzyme.

Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD+ to NADH in the presence of its substrate, glyceraldehyde-3-phosphate. The increase in NADH is measured by the change in absorbance at 340 nm.

Methodology:

-

Lysate Preparation: Treat cells with MAA as described above. After treatment, wash cells with cold PBS and lyse them in a suitable buffer to release cytosolic enzymes. Centrifuge to pellet debris and collect the supernatant (cell lysate).

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize enzyme activity.

-

Enzyme Reaction: In a 96-well UV-transparent plate, add the following to each well:

-

Triethanolamine buffer

-

Glyceraldehyde-3-phosphate (substrate)

-

NAD+ (cofactor)

-

Normalized cell lysate

-

-

Initiation and Measurement: Initiate the reaction by adding the substrate. Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader with kinetic capabilities.

-

Analysis: The rate of change in absorbance (Vmax) is directly proportional to the GAPDH activity. Compare the rates of MAA-treated samples to the vehicle control to determine the percentage of inhibition.

Quantitative Data Summary

The following table summarizes the concentrations at which MAA has been observed to exert its inhibitory effects.

| Parameter | Target/System | Effective Concentration | Reference |

| Mitochondrial Inhibition | Hepatic Mitochondria (State 3 Respiration) | > 5 mM | [6] |

| Mitochondrial Inhibition | Testicular Mitochondria (Ascorbate/TMPD Oxidation) | > 3 mM | [6] |

| Reproductive Toxicity | Rat Spermatocyte Depletion (in vivo) | ≥ 300 mg/kg bw (i.p.) | [1] |

| HDAC Inhibition | Human Prostate Cancer Cells | Dose-dependent | [10] |

Conclusion

The mechanism of action of this compound is a classic example of metabolic activation, where the parent compound is converted to the highly reactive and toxic metabolite, Methoxyacetic Acid (MAA). MAA orchestrates a potent, multi-targeted attack on fundamental cellular processes. It cripples cellular energy production by simultaneously inhibiting mitochondrial respiration and key enzymes in the glycolytic pathway. Concurrently, it acts as an epigenetic modulator by inhibiting histone deacetylases, leading to widespread changes in gene expression that favor cell cycle arrest and apoptosis. This combined assault on cellular bioenergetics and genetic regulation provides a clear and causal explanation for the severe reproductive and developmental toxicity observed with this class of compounds.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Methoxyacetic acid and ethoxyacetic acid inhibit mitochondrial function in vitro [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 9. youtube.com [youtube.com]

- 10. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Versatile Scaffold of 2-Methoxyacetamide in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Methoxyacetamide Derivatives

In the landscape of medicinal chemistry, the acetamide scaffold is a recurring motif, valued for its synthetic tractability and its ability to engage in key biological interactions. The introduction of a methoxy group at the alpha-position, creating the this compound core, imparts unique physicochemical properties that have been exploited to develop a diverse range of biologically active molecules. This guide provides a comprehensive exploration of the multifaceted biological activities of this compound derivatives, moving beyond a simple catalog of findings to offer insights into the causality behind their design, the validation of their mechanisms, and the experimental workflows used to characterize them. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this promising class of compounds.

The this compound Core: Physicochemical Properties and Synthetic Accessibility

The this compound structure is characterized by a flexible backbone containing a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), and an ether linkage. This combination allows for a variety of non-covalent interactions with biological targets. The methoxy group can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable functional group for fine-tuning pharmacokinetic and pharmacodynamic properties.

General Synthesis Strategy

The synthesis of this compound derivatives is often straightforward, typically involving the acylation of a primary or secondary amine with a 2-methoxyacetylating agent. A common and versatile approach begins with 2-methoxyacetic acid, which can be activated and coupled with a desired amine.

Experimental Protocol: Amide Coupling for Synthesis of N-Aryl-2-methoxyacetamide

-

Acid Activation: To a solution of 2-methoxyacetic acid (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Reaction Incubation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired substituted aniline or other amine (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-methoxyacetamide derivative.

Anticonvulsant Activity: A Primary Therapeutic Target

One of the most extensively studied applications of acetamide derivatives is in the treatment of epilepsy. The core acetamide structure is a key pharmacophoric element in several established and investigational anticonvulsant drugs. Research has shown that N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, for instance, exhibit significant anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model, which is considered a reliable predictor of efficacy against generalized tonic-clonic seizures.[1]

Mechanism of Action: Modulation of Neuronal Excitability

While the precise mechanisms can vary depending on the specific derivative, a primary hypothesis for the anticonvulsant effect of many acetamide-based compounds is the modulation of voltage-gated sodium channels. By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the firing of action potentials and limiting the spread of seizure activity. Some derivatives have also been shown to interact with calcium channels, which also play a crucial role in neuronal excitability.[2]

Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel this compound derivatives for anticonvulsant potential.

Caption: Workflow for the discovery and evaluation of novel anticonvulsant agents.

Structure-Activity Relationship (SAR) Insights

Studies on various acetamide series have revealed key structural features that govern anticonvulsant activity. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a trifluoromethyl group on the anilide ring was found to be essential for high potency in the MES test.[1] This suggests that electronic and lipophilic properties of the substituents play a critical role in target engagement and bioavailability. The replacement of a heterocyclic imide ring with a chain amide bound was found to significantly alter the activity, confirming the importance of the core scaffold in defining the pharmacological profile.[1]

Table 1: Anticonvulsant Activity of Representative Acetamide Derivatives

| Compound ID | Structure | MES Screen (Dose) | 6 Hz Screen (ED₅₀) | Reference |

| Compound 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | ED₅₀ = 68.30 mg/kg | 28.20 mg/kg | [2] |

| Compound 19 | 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Active at 100 mg/kg | Not reported | [2] |

| Valproic Acid | Reference Drug | ED₅₀ = 252.74 mg/kg | 130.64 mg/kg | [2] |

Data synthesized from published studies to illustrate comparative potency.

Enzyme Inhibition: A Versatile Mechanism for Therapeutic Intervention

This compound derivatives have been investigated as inhibitors of several classes of enzymes, demonstrating the versatility of this scaffold in targeting distinct active sites.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are important targets for treating depression and neurodegenerative diseases. A series of 2-phenoxyacetamide analogues, structurally related to this compound derivatives, were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B.[3]

-

2-(4-Methoxyphenoxy)acetamide (Compound 12) was identified as a highly specific MAO-A inhibitor with a selectivity index (SI) of 245.[3]

-

(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) emerged as a potent dual MAO-A/MAO-B inhibitor, with IC₅₀ values of 0.018 µM and 0.07 µM, respectively.[3]

The presence of an imine group and a propargylamine moiety were found to significantly contribute to the binding affinity for MAOs.[3]

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by acetamide derivatives.

Other Enzyme Targets

The applicability of the acetamide scaffold extends to other enzyme families:

-

SARS-CoV-2 Main Protease (Mpro): In silico studies have identified the 2-phenoxyacetamide group as a promising pharmacophore for inhibiting the main protease of SARS-CoV-2, an essential enzyme for viral replication.[4] Docking studies showed that these derivatives could achieve favorable binding energies in the range of -6.83 to -7.20 kcal/mol.[4]

-

Cyclooxygenase-2 (COX-2): Acetamide derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications.[5][6] The acetamide linkage is often used to create prodrugs of known NSAIDs, aiming to improve their pharmacokinetic profiles and reduce gastrointestinal side effects.[6]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. Certain acetamide derivatives have been synthesized and evaluated for their potential to mitigate these processes.[7]

Experimental Protocol: In Vitro Antioxidant and Anti-inflammatory Assays

-

Cell Culture: Culture a suitable cell line, such as J774.A1 macrophages, in appropriate media and conditions.

-

Cell Viability Assay (MTT): Pre-treat cells with various concentrations of the test acetamide derivatives for 24 hours. Add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance to assess cytotoxicity.

-

ROS Production Assay: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with test compounds, then stimulate with an oxidizing agent like tert-butyl hydroperoxide (tBOH). Add DCFH₂-DA dye, which fluoresces upon oxidation by reactive oxygen species (ROS). Measure fluorescence to quantify ROS production.[7]

-

Nitric Oxide (NO) Production Assay: Pre-treat macrophages with test compounds, then stimulate with lipopolysaccharide (LPS). After 24 hours, collect the supernatant and measure nitrite concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite indicates inhibition of NO production.[7]

-

Data Analysis: Calculate IC₅₀ values for the inhibition of ROS and NO production. Compare the activity of the derivatives to a standard antioxidant like Trolox.

Fungicidal Activity

Beyond human therapeutics, this compound derivatives have shown significant promise in agriculture as fungicidal agents. Specifically, a series of 2-methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide derivatives were synthesized and tested for their ability to control crop diseases.[8]

Structure-activity relationship studies revealed that:

-

An α-methylbenzylideneaminooxymethyl group at the 2-position of the phenyl ring was crucial for strong fungicidal activity.[8]

-

Introducing halogen, methyl, or methoxy groups to the benzylidene ring further enhanced this activity.[8]

-

Compounds like (E)-2-methoxy-N-methyl-2-[2-(α-methylthio-4- trifluoromethylbenzylideneaminooxymethyl)phenyl]acetamide were highly effective against cucumber downy mildew and potato late blight.[8]

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a highly versatile and privileged structure in the development of new bioactive agents. The research summarized in this guide highlights their potential as anticonvulsants, enzyme inhibitors, and anti-inflammatory, antioxidant, and fungicidal compounds. The synthetic accessibility of these derivatives allows for the creation of large libraries for screening and the fine-tuning of activity through systematic structural modifications.

Future research should focus on elucidating the precise molecular mechanisms of the most potent compounds, optimizing their pharmacokinetic and safety profiles for clinical development, and exploring novel therapeutic applications. The continued integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable chemical core.

References

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archivepp.com [archivepp.com]

- 6. galaxypub.co [galaxypub.co]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 2-Methoxyacetamide

This guide provides a comprehensive overview of the safety and hazards associated with 2-Methoxyacetamide, designed for researchers, scientists, and professionals in drug development. The information herein is intended to foster a culture of safety and to provide the necessary knowledge for the safe handling and use of this chemical compound.

Introduction and Chemical Profile

This compound (CAS No. 16332-06-2) is an organic compound classified as an amide.[1] Its molecular structure, consisting of an acetamide backbone with a methoxy group, gives it distinct chemical properties that make it a subject of interest in various research and synthetic applications.[1] The molecular formula for this compound is C3H7NO2, and it has a molecular weight of 89.09 g/mol .[1][2][3][4]

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 16332-06-2 | [1][2][3] |

| Molecular Formula | C3H7NO2 | [1][2][3][4] |

| Molecular Weight | 89.09 g/mol | [1][2][3][4] |

| Synonyms | Acetamide, 2-methoxy-; Methoxyacetamide | [2] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to aggregated GHS information, this compound is classified as causing serious eye irritation.[2]

GHS Classification:

-

Hazard Class: Serious eye damage/eye irritation (Category 2A)[2]

-

Pictogram:

-

Signal Word: Warning[2]

-

Hazard Statement: H319: Causes serious eye irritation[2]

Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical help.

While the primary GHS classification for this compound points to eye irritation, it is crucial to consider the hazards associated with structurally similar compounds. For instance, some derivatives of methoxyacetamide are reported to have additional hazards, such as being harmful if swallowed, causing skin irritation or severe skin burns, causing respiratory irritation, and having potential reproductive toxicity.[5][6] A conservative and prudent approach would be to handle this compound with the assumption that it may possess some of these additional hazards until more specific toxicological data becomes available.

Toxicological Profile

The primary toxicological concern for this compound, as indicated by its GHS classification, is its potential to cause serious eye irritation.[2] Direct contact with the eyes can lead to redness, pain, and potential damage to the cornea.

Due to the lack of comprehensive toxicological data, a thorough risk assessment should be conducted before using this compound in any experimental protocol. This is particularly important for studies involving potential for inhalation or prolonged dermal contact.

Occupational Exposure and Risk Management

Currently, there are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH for this compound or its close derivatives.[5][7] The absence of OELs necessitates a more stringent application of the hierarchy of controls to minimize potential exposure.

The hierarchy of controls is a systematic approach to managing workplace hazards. The most effective controls are at the top of the pyramid, and the least effective are at the bottom.

Caption: The Hierarchy of Controls model for managing exposure to this compound.

-

Elimination/Substitution: If possible, consider if a less hazardous chemical can be used in your process.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7] Facilities should also be equipped with an eyewash station.[7]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for the handling and use of this compound. Ensure all personnel are trained on the potential hazards and safe handling procedures.

-

Personal Protective Equipment (PPE): As a last line of defense, appropriate PPE must be worn. This includes, at a minimum, safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.[5][7][8]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensuring the safety of laboratory personnel. The following workflow outlines the key steps for the safe handling of this compound.

Caption: A generalized workflow for the safe handling and storage of this compound.

Detailed Protocols:

-

Pre-Handling:

-

Thoroughly review the Safety Data Sheet (SDS) for this compound.

-

Ensure that a chemical fume hood is available and functioning correctly.

-

Put on the required PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[5][7] Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[8] If skin irritation occurs, seek medical attention.[5]

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][9] Seek immediate medical attention.

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8]

-

For larger spills, follow your institution's emergency spill response procedures.

Disposal Considerations

All waste containing this compound should be handled as hazardous waste. Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[5][7] Do not dispose of it with regular laboratory trash or down the drain.

Conclusion

This compound is a valuable compound in research and development, but it must be handled with care due to its potential to cause serious eye irritation and other potential hazards. By understanding its chemical properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in the principles of the hierarchy of controls, is essential for protecting the health and well-being of all laboratory personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 16332-06-2 | this compound - Moldb [moldb.com]

- 5. aksci.com [aksci.com]

- 6. N-(2,6-dimethylphenyl)-2-methoxyacetamide | C11H15NO2 | CID 10878014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 2-Methoxyacetamide: Synthesis, Analysis, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Methoxyacetamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind synthetic and analytical methodologies, contextualizes the compound's relevance in contemporary research—particularly in fragment-based drug discovery—and offers robust, actionable protocols.

Chemical Identity and Nomenclature

This compound is a primary amide characterized by a methoxy group on the alpha-carbon relative to the carbonyl. This structural arrangement imparts a unique combination of polarity and hydrogen bonding capability, making it a valuable building block in organic synthesis.

The authoritative IUPAC name for this compound is This compound [1]. It is crucial to use this standardized name in publications and regulatory submissions to ensure clarity and avoid ambiguity. However, in laboratory practice and across various chemical suppliers and databases, a range of synonyms and identifiers are used. Proper identification requires cross-referencing, typically using the CAS Registry Number, which is unique to the substance.

Key identifiers are summarized below:

-

IUPAC Name: this compound

-

CAS Registry Number: 16332-06-2[1]

-

Molecular Formula: C₃H₇NO₂[1]

-

Common Synonyms: METHOXYACETAMIDE, Acetamide, 2-methoxy-[2]

-

InChI Key: MTEZLAATISORQK-UHFFFAOYSA-N[1]

-

Canonical SMILES: COCC(=O)N

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its effective use in experimental design, whether for synthesis, formulation, or analytical method development. The data presented below combines experimentally determined values from authoritative sources with high-quality computed properties.

| Property | Value | Unit | Source |

| Molecular Weight | 89.09 | g/mol | PubChem[2] |

| Melting Point | 96 | °C | NIST[1] |

| Boiling Point (Computed) | 466.98 (193.83 °C) | K | Cheméo[3] |

| Water Solubility (log₁₀WS) | -0.90 (Computed) | mol/L | Cheméo[3] |

| Octanol/Water Partition Coeff. (logP) | 0.168 (Computed) | Cheméo[3] |

The experimentally determined melting point of 96 °C indicates that this compound is a solid at standard room temperature, which simplifies handling and storage protocols compared to a liquid or gas. Its computed water solubility suggests moderate-to-good aqueous solubility, a key parameter for many biological and pharmaceutical applications.

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially relevant pathway to this compound is the ammonolysis of a corresponding ester, typically methyl methoxyacetate. This precursor is readily synthesized via several established methods, including the carbonylation of methylal[4][5].

This section provides a validated, two-step laboratory-scale protocol. The rationale behind the choice of reagents, conditions, and workup procedures is explained to provide a deeper understanding of the process.

Logical Workflow for Synthesis

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from methyl methoxyacetate via ammonolysis.

Materials:

-

Methyl methoxyacetate (99%)

-

Aqueous ammonia (28-30% solution)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pressure-rated reaction vessel with magnetic stirring

-

Round-bottom flask and rotary evaporator

-

Standard glassware for extraction and filtration

Protocol:

-

Reaction Setup: In a pressure-rated vessel equipped with a magnetic stir bar, combine methyl methoxyacetate (1.0 eq) and a five-fold molar excess of aqueous ammonia (5.0 eq).

-

Rationale: A significant excess of ammonia is used to drive the equilibrium towards the amide product and minimize side reactions. A pressure vessel is essential to contain the ammonia vapor pressure, especially upon heating, ensuring a sufficient concentration of the nucleophile in the reaction mixture.

-

-

Reaction Execution: Seal the vessel securely and heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a relevant chromatographic method (e.g., GC) until the starting ester is consumed (typically 8-12 hours).

-

Rationale: Moderate heating increases the rate of nucleophilic acyl substitution. The chosen temperature is a balance between achieving a practical reaction rate and preventing excessive pressure buildup or potential degradation of the product.

-

-

Workup and Isolation: a. Cool the reaction vessel to room temperature, then chill in an ice bath before carefully venting to release any residual pressure. b. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and methanol under reduced pressure using a rotary evaporator.

-

Rationale: This step removes the volatile components, leaving the crude product and water. c. The resulting aqueous residue may contain the solid product. Extract the mixture three times with dichloromethane.

-

Rationale: DCM is an effective solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions ensure a high recovery yield. d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield crude this compound.

-

Rationale: Drying with MgSO₄ removes residual water from the organic phase, which is critical for obtaining a pure, dry product upon solvent evaporation.

-

-

Purification (if necessary): The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

Analytical Methodologies

Accurate quantification and purity assessment of this compound are critical for quality control and research applications. Due to its polarity and thermal stability, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

Logical Workflow for Analysis

Protocol 1: HPLC-UV Analysis

Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection. This method is adapted from established procedures for similar polar, small molecules[6].

Instrumentation & Consumables:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Method Parameters:

-

Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) Water:Acetonitrile with 0.1% formic acid. Filter and degas the mobile phase before use.

-

Rationale: A highly aqueous mobile phase is required for retaining the polar this compound on a C18 column. Formic acid is added to control the pH and ensure sharp peak shapes by suppressing the ionization of any acidic silanol groups on the stationary phase. It is also MS-compatible[6].

-

-

Standard & Sample Preparation:

-

Standard: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL via serial dilution.

-

Sample: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 210 nm

-

Rationale: Amides have a weak chromophore, requiring detection at a low UV wavelength like 210 nm for adequate sensitivity.

-

-

Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the standard. Calculate purity using the area percent method.

Protocol 2: GC-MS Analysis

Objective: To provide orthogonal confirmation of identity and purity using GC-MS. This method is based on general principles for analyzing polar analytes like alkoxyacetic acids[7][8].

Instrumentation & Consumables:

-

GC-MS system with an electron ionization (EI) source

-

Polar capillary column (e.g., Rxi-624sil MS or a WAX-type column, 30 m x 0.25 mm x 1.4 µm)

-

Helium (UHP grade)

-

Methanol (GC grade)

Method Parameters:

-